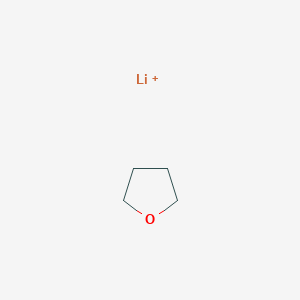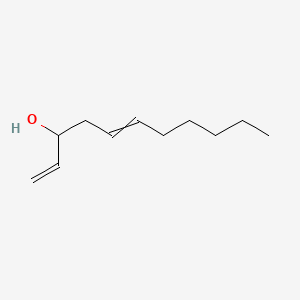
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate, urea, and an appropriate thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
- 5-Butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-Butyl-5-ethyl-2-oxodihydropyrimidine-4,6(1H,5H)-dione
- 5-Butyl-5-ethyl-2-imino-2,3-dihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
Compared to similar compounds, 5-Butyl-5-ethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the sulfanylidenedihydropyrimidine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
53859-09-9 |
|---|---|
分子式 |
C10H16N2O2S |
分子量 |
228.31 g/mol |
IUPAC名 |
5-butyl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChIキー |
GRNZOXPRBXDLPY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)NC(=S)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
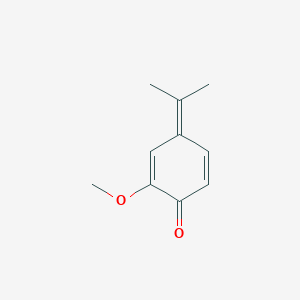
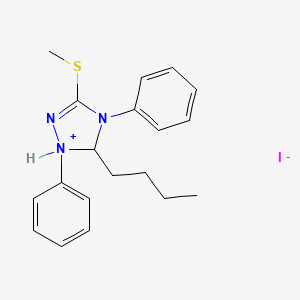
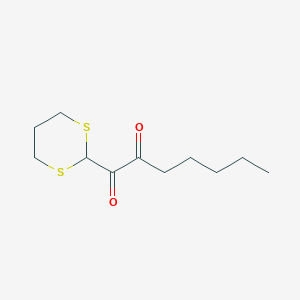
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
